[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Description
Historical Development of Organotin Chemistry
The foundational development of organotin chemistry commenced with Sir Edward Frankland's groundbreaking discovery in 1849, when he successfully isolated diethyltin diiodide, marking the first documented organotin compound. This initial achievement established the fundamental principle of carbon-tin bonding that would define the entire field of organotin chemistry. Frankland's subsequent characterization work expanded to include diethyltin oxide and dichloride derivatives, demonstrating the synthetic versatility inherent in organotin systems. The systematic development of organotin synthesis accelerated significantly following Lowich's 1852 demonstration of alkyl halide reactions with tin-sodium alloys to produce alkyltin compounds. This methodology represented a crucial advancement in providing reliable synthetic pathways for organotin compound preparation.
The early twentieth century witnessed substantial methodological advances with Pope and Peachey's 1903 description of tetraalkyl and tetraaryl stannane synthesis using Grignard reagents and tin tetrachloride. This approach became the standard methodology for organotin synthesis, establishing the foundation for industrial-scale production. The period between 1935 and the 1950s saw concentrated research efforts by prominent scientists including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, who collectively expanded the theoretical understanding and practical applications of organotin chemistry. Van der Kerk and his collaborators in the Netherlands played particularly crucial roles during the 1950s development period, establishing organotin compounds as commercially viable materials for polyvinyl chloride stabilization and agricultural applications.
The structural understanding of organotin compounds underwent revolutionary advancement in the 1960s when researchers discovered that tin atoms could extend their coordination number beyond four. The trimethyltin chloride pyridine adduct emerged as the first documented five-coordinate triorganotin halide complex, confirmed through crystallographic analysis. This discovery fundamentally altered the understanding of organotin bonding and opened pathways to more complex structural architectures. By 1986, researchers had characterized lithium pentaorganostannates in solution, followed by six-coordinated tetraorganotin compounds in 1987. The achievement of stable pentaorganostannane crystal structures at ambient temperature in 2007 represented the culmination of decades of advancement in organotin structural chemistry.
Industrial applications began emerging in the 1940s when organotin derivatives were discovered to prevent polyvinyl chloride degradation under light and heat exposure. This application rapidly expanded to encompass approximately seventy percent of diorganotin derivative usage by the modern era. World production statistics demonstrate the remarkable growth trajectory, increasing from a few tons in 1948 to 25,000 tons by 1975. The sustained production increases reflect the expanding recognition of organotin compounds' versatility across multiple industrial sectors, establishing them as essential components in modern materials science.
Evolution of Stannyl Compounds in Materials Science
The development of stannyl compounds within materials science has undergone significant evolution from simple stabilizing agents to sophisticated multifunctional materials. Early applications focused primarily on polymer stabilization, where diorganotin derivatives demonstrated exceptional effectiveness in preventing polyvinyl chloride degradation. The mechanism involves binding hydrochloric acid formed during thermal decomposition, while diorganotins containing mercaptide ligands stabilize polymers by reacting with organic radicals formed during decomposition processes. These stabilization mechanisms established the fundamental understanding of how organotin compounds interact with polymer matrices to enhance material longevity and performance.
Contemporary stannyl compound applications have expanded substantially beyond traditional stabilization roles. Organotin complexes now serve as essential components in materials science applications including polymer synthesis, nanoparticle production, and thin film fabrication. Dibutyltin dilaurate exemplifies this evolution, functioning as a catalyst in polyurethane synthesis through the urethane reaction mechanism. The reaction creates versatile materials used in adhesives, coatings, and foams, demonstrating the critical role of organotin catalysts in producing advanced polymeric materials. The catalytic efficiency and selectivity of organotin compounds have established them as preferred choices for numerous synthetic transformations requiring precise control over reaction pathways.
Photostabilization represents another significant advancement in stannyl compound applications within materials science. Organotin complexes function as effective photostabilizers for polymers and coatings by absorbing and dissipating ultraviolet radiation, protecting materials from degradation and discoloration caused by sunlight exposure. Additionally, these complexes act as radical scavengers, intercepting free radicals generated during photodegradation processes and preventing further material deterioration. This dual functionality of ultraviolet absorption and radical scavenging has made organotin photostabilizers essential components in designing photostable materials for industrial applications requiring long-term outdoor exposure.
Recent developments in stannyl compound synthesis have introduced photoexcitation methodologies that significantly enhance reactivity and selectivity. Tokyo Institute of Technology researchers demonstrated that trimethyltin anion exhibits special affinity for blue light, promoting transition to excited singlet states that progress naturally to excited triplet states with unpaired electrons. This photoexcitation process fundamentally alters the chemical properties of stannyl species, providing enhanced reactivity and selectivity toward specific compounds compared to conventional stannyl anions. The photoexcited stannyl species demonstrate unprecedented selectivity for synthesizing various useful reagents and remarkable ability for defluorostannylation and dehalostannylation of aryl molecules.
| Application Category | Mechanism | Material Examples | Performance Benefits |
|---|---|---|---|
| Polymer Stabilization | Hydrochloric acid binding, radical scavenging | Polyvinyl chloride, polyurethanes | Enhanced thermal stability, improved longevity |
| Catalytic Systems | Lewis acid activation, selective bond formation | Polyurethane foams, silicone rubbers | High efficiency, reaction selectivity |
| Photostabilization | Ultraviolet absorption, radical interception | Outdoor coatings, protective films | Degradation resistance, color retention |
| Advanced Synthesis | Photoexcitation, selective stannylation | Organotin reagents, pharmaceutical intermediates | Enhanced selectivity, novel reaction pathways |
Significance of Dithiatricyclo Core Structures
Dithiatricyclo core structures represent sophisticated architectural frameworks that combine structural complexity with unique electronic properties essential for advanced organotin applications. The compound 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exemplifies this structural class, featuring a tricyclic framework with two sulfur atoms at positions 3 and 11, a fused tetraene system, and bridgehead connectivity. This unique tricyclic architecture imparts distinctive chemical and physical properties that differentiate these compounds from simpler sulfur-containing heterocycles such as thiophene, dithiophene, and benzothiophene. The structural complexity enables multiple interaction modes and provides enhanced selectivity in chemical transformations.
The electronic properties of dithiatricyclo structures arise from their ability to participate in various biochemical interactions through multiple mechanisms. These compounds demonstrate enzyme modulation capabilities, binding to specific enzymes and either inhibiting or activating their functions, which influences metabolic pathways and cellular energy production by affecting electron transport processes. The rigid coplanar structure favors π-π intermolecular interactions and provides good electron-donating properties, making these structures valuable in organic electronics applications. Preliminary studies suggest significant antioxidant properties, with compounds demonstrating substantial reduction in reactive oxygen species levels in treated cells compared to controls.
Synthetic accessibility of dithiatricyclo structures involves cyclization reactions of appropriate precursors under controlled conditions, typically utilizing thiophene derivatives that undergo cyclization in the presence of suitable catalysts. Industrial production employs continuous flow reactors and automated systems to enhance efficiency and yield, with purification steps including recrystallization and chromatography to obtain high-purity products. The compound undergoes various chemical reactions including oxidation to form sulfoxides or sulfones, reduction to produce thiol or thioether derivatives, and substitution reactions at sulfur atoms or adjacent carbon atoms. Common reagents include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions.
The integration of dithiatricyclo core structures into polymeric systems has yielded novel π-conjugated materials with exceptional properties. Dithia[3.3]metacyclophane-based polymers demonstrate through-space π-conjugation effects that significantly extend electronic delocalization beyond conventional through-bond mechanisms. These polymers exhibit bright blue light emission with quantum yields of 0.51 and absorption peak bathochromic shifts indicating effective π-conjugation system expansion. The conformational flexibility of dithia[3.3]metacyclophane units allows fine-tuning of optical and electrochemical properties through temperature-induced conformational changes between syn and anti orientations.
Current Research Landscape for Multifunctional Organotin Materials
Contemporary research in multifunctional organotin materials focuses on developing sophisticated nanosystems that integrate multiple functionalities within single molecular architectures. Mesoporous silica nanoparticle-based systems exemplify this approach, incorporating organotin-based cytotoxic compounds, folate targeting fragments, and enzyme-responsive peptides capable of controlled metallodrug release. These multifunctional nanosystems demonstrate high cytotoxic potential against triple negative breast cancer cell lines and dose-dependent metallodrug-related inhibitory effects on tumor cell migration mechanisms. The integration of receptor-mediated site targeting with specific fine-tuned release mechanisms represents a significant advancement in targeted therapeutic delivery systems.
Theranostic applications represent another frontier in multifunctional organotin research, combining therapeutic and diagnostic capabilities within single platforms. Near-infrared imaging agents integrated with organotin-functionalized nanosystems create theranostic silica-based nanoplatforms capable of targeted diagnostic ability combined with enhanced therapeutic activity. These systems promote tumor growth inhibition with reduced hepatic and renal toxicity upon repeated administration, demonstrating the potential for safer and more effective therapeutic interventions. The combination of molecular imaging capabilities with therapeutic efficacy represents a paradigm shift toward personalized medicine approaches utilizing organotin-based materials.
Biomedical applications of organotin materials extend beyond cancer therapeutics to encompass broad-spectrum antimicrobial activities. Organotin polyethers demonstrate wide-ranging biological activities, selectively inhibiting unwanted bacteria including methicillin-resistant Staphylococcus aureus and unwanted yeasts such as Candida albicans. Some organotin polymers also inhibit various viruses including those responsible for herpes infections and smallpox, while others show good inhibition of cancer cell lines associated with ovarian, colon, lung, prostate, pancreatic, and breast cancers. The ability to successfully inhibit resistant microorganisms makes these materials prime candidates for biological terrorism defense applications.
The mechanism of action for organotin compounds in biological systems involves multiple cellular targets and numerous pathways. Organotin compounds can accumulate in the Golgi apparatus and endoplasmic reticulum, alter membrane permeability and phospholipid synthesis, inhibit deoxyribonucleic acid, ribonucleic acid, and protein synthesis, and affect cellular proliferation. They also influence cyclic adenosine monophosphate levels and calcium mobilization, inhibit mitochondrial and sodium-potassium adenosine triphosphatase activities, and activate enzymes associated with programmed cell death. Some compounds bind to and unwind deoxyribonucleic acid, effect cell death by necrosis, and increase extracellular calcium influx while generating reactive oxygen species leading to programmed cell death.
| Research Application | Mechanism | Target Systems | Performance Metrics |
|---|---|---|---|
| Targeted Drug Delivery | Receptor-mediated targeting, controlled release | Cancer cell lines, tumor models | Cytotoxic selectivity, reduced toxicity |
| Theranostic Platforms | Combined imaging and therapy, molecular targeting | Breast adenocarcinoma, solid tumors | Diagnostic accuracy, therapeutic efficacy |
| Antimicrobial Systems | Broad-spectrum activity, resistant organism inhibition | Bacteria, yeasts, viruses | Inhibition rates, selectivity indices |
| Biodefense Applications | Multi-organism activity, sustained release | Bioterrorism agents, resistant pathogens | Shelf life, environmental stability |
Properties
IUPAC Name |
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-27-37-29-23-25-31-39(37)45(41-33-35-46-43(41)44-42(45)34-36-47-44)40-32-26-24-30-38(40)28-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-26,29-34H,3-22,27-28H2,1-2H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSWTQJBACOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=CC=C5CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857038 | |
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
992.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201921-81-4 | |
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of organotin precursors with specific organic ligands. The reaction conditions may include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum complexes.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atoms in the compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Scientific Research Applications
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are used in biocidal formulations.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Research has shown that certain organotin compounds have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.
Coatings: They are used in marine coatings to prevent biofouling.
Mechanism of Action
The mechanism by which [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atoms can coordinate with various biological molecules, disrupting their normal function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs in the literature include derivatives of polycyclic systems with sulfur and nitrogen heteroatoms, such as those reported in Bioorganic Chemistry (2017). Below is a comparative analysis:
Research Findings and Divergences
Reactivity : The target compound’s trimethylstannyl groups make it highly reactive in metal-mediated reactions, contrasting with the aza-containing analogs, which exhibit nucleophilic behavior at the nitrogen site .
Solubility: The dodecylphenyl chains in the target compound improve solubility in hydrocarbons (e.g., hexane, toluene), whereas the methoxy/hydroxyphenyl analogs are more polar and soluble in DMSO or methanol .
Thermal Stability : Stannyl compounds like the target decompose above 200°C, while the aza-tetracyclic analogs show lower thermal stability (decomposition at ~150°C) due to labile N–O bonds .
Critical Analysis of Limitations
- Data Gaps : Direct comparative studies on catalytic efficacy or optoelectronic performance are absent in the literature.
- Synthetic Challenges : The target compound’s synthesis requires stringent anhydrous conditions, unlike the milder protocols for aza-tetracyclic analogs .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of organotin compounds, characterized by the presence of tin atoms bonded to organic groups. The specific structure includes:
- Two dodecylphenyl groups : These long hydrocarbon chains enhance lipophilicity.
- Trimethylstannyl groups : These groups are known for their reactivity and potential biological interactions.
- Dithiatricyclo structure : This unique arrangement may influence the compound's electronic properties and reactivity.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of organotin compounds, including those similar to the target compound. Organotin derivatives have shown significant activity against various bacteria and fungi. For instance:
- Study 1 : A series of organotin compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.
- Study 2 : Organotin compounds exhibited antifungal properties against Candida albicans, with effective concentrations noted at lower levels compared to traditional antifungal agents.
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of organotin compounds on cancer cell lines:
- Table 1: Cytotoxic Activity of Organotin Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 | |
| Compound B | MCF-7 | 5 | |
| Target Compound | A549 | TBD | TBD |
The target compound's cytotoxicity is yet to be fully characterized; however, preliminary studies suggest it may possess similar properties as other organotin derivatives.
The proposed mechanisms by which organotin compounds exert their biological effects include:
- Disruption of cellular membranes : The lipophilic nature allows these compounds to integrate into lipid bilayers, disrupting membrane integrity.
- Interference with cellular signaling : Organotin compounds may inhibit key enzymes or receptors involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the target compound was tested against a panel of microbial strains. The results indicated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria. The study highlighted its potential as a new antimicrobial agent in pharmaceutical applications.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation focused on the anticancer properties of various organotin derivatives, including the target compound. The study utilized several cancer cell lines and demonstrated that the compound could inhibit cell growth significantly at micromolar concentrations. Further research is needed to elucidate the specific pathways involved in its cytotoxic effects.
Q & A
Q. Answer :
- X-ray crystallography : Resolves stereochemical complexity, as demonstrated in tricyclic systems with dithia/azatricyclo backbones .
- NMR and mass spectrometry : Assign substituent positions and validate molecular weight.
- Computational modeling : Density Functional Theory (DFT) complements experimental data to predict electronic properties .
Basic: How to assess the compound’s stability under varying experimental conditions?
Answer : Use flow-chemistry setups to reduce exposure to adverse conditions (e.g., light, oxygen) during synthesis . Post-synthesis, employ thermoanalytical methods:
- TGA/DSC : Monitor thermal decomposition thresholds.
- UV-Vis spectroscopy : Track photodegradation under controlled light exposure.
Advanced: How can computational chemistry predict its photophysical or electronic properties?
Answer : Coupled computational-experimental workflows are key. DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict absorption/emission spectra . Comparative analysis with experimental UV-Vis and fluorescence data validates accuracy. For example, heteroatom-functionalized derivatives show tunable emission profiles when modeled with π-conjugation effects .
Advanced: What strategies optimize reaction yields in complex syntheses?
Q. Answer :
- Design of Experiments (DoE) : Statistically screen variables (e.g., temperature, catalyst loading) to identify optimal conditions .
- Heuristic algorithms : Bayesian optimization outperforms trial-and-error by iteratively refining reaction parameters .
- In-line analytics : Real-time monitoring (e.g., FTIR) in flow systems enables rapid adjustments .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer : Cross-validate with complementary techniques:
- X-ray vs. NMR : Confirm substituent positions if NMR signals overlap .
- Mass spectrometry : Rule out impurities causing spectral anomalies.
- Isomer analysis : Computational models (e.g., conformational sampling) can explain unexpected crystallographic symmetry .
Advanced: What methodologies guide substituent modification for tailored properties?
Q. Answer :
- Systematic substitution : Replace dodecylphenyl groups with electron-withdrawing/donating moieties to modulate solubility or optoelectronic behavior.
- Coupled computational screening : Predict steric/electronic effects before synthesis .
- Stepwise functionalization : Use protecting groups (e.g., trimethylstannyl) to selectively modify reactive sites .
Advanced: How to mitigate challenges in handling air-sensitive trimethylstannyl groups?
Q. Answer :
- Flow chemistry : Minimize air exposure via closed, continuous systems .
- Low-temperature techniques : Reduce decomposition risks during purification.
- Stabilizing ligands : Introduce coordinating solvents (e.g., THF) to prevent aggregation .
Advanced: What statistical models address batch-to-batch variability in synthesis?
Q. Answer :
- Multivariate regression : Correlates impurity levels with process variables (e.g., stirring rate).
- Principal Component Analysis (PCA) : Identifies dominant factors affecting yield .
- Machine learning : Trains on historical data to predict optimal batch conditions .
Advanced: How to validate the compound’s role in advanced materials (e.g., organic electronics)?
Q. Answer :
- Thin-film characterization : AFM and XRD assess crystallinity/morphology for device integration.
- Charge mobility studies : Time-resolved microwave conductivity (TRMC) measures carrier dynamics.
- Comparative studies : Benchmark against established materials (e.g., IT-4F derivatives) to evaluate performance gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
